2-[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine
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Overview
Description
4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a thienopyridine core with a triazine ring, making it a versatile candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with appropriate reagents to form the thienopyridine core . This intermediate is then reacted with piperidine and triazine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL DERIVATIVES: These compounds share the thienopyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
TRIAZINE DERIVATIVES: Compounds with similar triazine structures but different substituents, affecting their reactivity and applications.
Uniqueness
4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE stands out due to its unique combination of a thienopyridine core and a triazine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C17H21N7S |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C17H21N7S/c1-9-8-10(2)20-15-11(9)12(18)13(25-15)14-21-16(19)23-17(22-14)24-6-4-3-5-7-24/h8H,3-7,18H2,1-2H3,(H2,19,21,22,23) |
InChI Key |
IYRNYNZTHSUJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NC(=NC(=N3)N4CCCCC4)N)N)C |
Origin of Product |
United States |
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